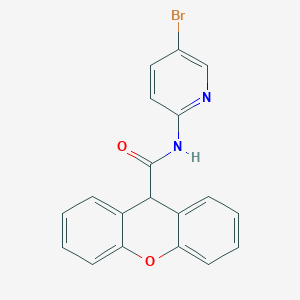
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide, also known as BX795, is a small molecule inhibitor that has been widely used in scientific research. BX795 is a potent inhibitor of TBK1 and IKKε, which are kinases involved in the regulation of innate immune response and autophagy.
作用機序
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide inhibits the phosphorylation of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to a decrease in the activation of downstream signaling pathways, including the NF-κB and IRF3 pathways. This results in a decrease in the production of pro-inflammatory cytokines and type I interferons.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including pancreatic cancer, breast cancer, and prostate cancer cells. It has also been shown to inhibit the replication of viruses, including HIV-1, hepatitis C virus, and influenza A virus. In addition, N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of inflammation.
実験室実験の利点と制限
One of the major advantages of using N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of TBK1 and IKKε, with an IC50 of 6 and 41 nM, respectively. In addition, it has been shown to be highly specific for these kinases, with little to no inhibition of other kinases. However, one of the limitations of using N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide is its solubility. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is the role of TBK1 and IKKε in the regulation of autophagy. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit autophagy in cancer cells, but the exact mechanism of this inhibition is not well understood. Another area of interest is the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in the treatment of viral infections. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the replication of several viruses, but more research is needed to determine its efficacy in vivo. Finally, the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in combination with other inhibitors is an area of interest. Combining N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide with other inhibitors may lead to synergistic effects and increased efficacy in the treatment of various diseases.
合成法
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 5-bromopicolinic acid with thionyl chloride to form 5-bromopyridin-2-yl chloride. The second step involves the reaction of 5-bromopyridin-2-yl chloride with 9H-xanthene-9-carboxylic acid to form N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide. The final product can be purified using column chromatography.
科学的研究の応用
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been widely used in scientific research as a tool to study the role of TBK1 and IKKε in various biological processes. TBK1 and IKKε are involved in the regulation of innate immune response, autophagy, and cancer cell survival. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the phosphorylation of TBK1 and IKKε, leading to a decrease in the activation of downstream signaling pathways. This has allowed researchers to study the role of these kinases in various biological processes.
特性
製品名 |
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide |
|---|---|
分子式 |
C19H13BrN2O2 |
分子量 |
381.2 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C19H13BrN2O2/c20-12-9-10-17(21-11-12)22-19(23)18-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,22,23) |
InChIキー |
USSPOFONHAINQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)



